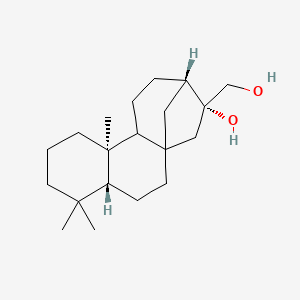

Kaurane-16,17-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(4R,9R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol |

InChI |

InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16?,18+,19?,20-/m0/s1 |

InChI Key |

LCYWCTWYVKIBSA-IXLJNHQZSA-N |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CCC34C2CC[C@@H](C3)[C@](C4)(CO)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C |

Synonyms |

ent-kauran-16,17-diol kauran-16,17-diol kauran-16,17-diol, (16alpha)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Kaurane-16,17-diol in Cancer Cells

Executive Summary

Kaurane-16,17-diol (specifically ent-16

This guide details the compound's ability to disrupt mitochondrial redox homeostasis, modulate the Bcl-2/Bax axis, and interfere with the Ap-2

Chemical Identity & Structure-Activity Relationship (SAR)

The biological activity of kaurane diterpenes relies heavily on the ent-kaurane skeleton.[3] The 16,17-diol moiety represents a hydrated form of the exocyclic methylene group found in kaurenoic acid.

-

Core Scaffold: ent-kaurane (tetracyclic diterpene).[3][4][5]

-

SAR Significance:

-

Solubility: The diol increases hydrophilicity compared to the 16-ene precursors, potentially improving bioavailability in aqueous cellular environments.

-

Reactivity: While the 16-en-15-one moiety (found in oridonin) is a Michael acceptor for cysteine binding, the 16,17-diol operates primarily through redox modulation and transcriptional interference rather than direct covalent adduction to NF-

B.

-

Mechanism of Action: The Mitochondrial Apoptotic Axis

The primary cytotoxic mechanism of this compound is the activation of the intrinsic (mitochondrial) apoptotic pathway. This is a multi-stage process involving upstream transcriptional regulation and downstream caspase execution.

Transcriptional Modulation (The Ap-2 /Rb Complex)

In breast cancer models (e.g., MCF-7), this compound has been observed to disrupt the Ap-2

-

Normal State: The Ap-2

/Rb complex binds to the promoter regions of survival genes (like BCL2), maintaining their expression. -

Drug Action: The diol disrupts this complex, leading to the transcriptional repression of BCL2.

-

Consequence: A reduction in anti-apoptotic Bcl-2 protein levels without necessarily affecting NF-

B DNA binding directly in all cell types.

Mitochondrial Dysfunction & ROS

Following transcriptional changes, the cell experiences a shift in the pro-apoptotic/anti-apoptotic balance:

-

Bcl-2 Downregulation: Loss of Bcl-2 removes the inhibition on pore-forming proteins.

-

Bax Upregulation: The ratio of Bax (pro-apoptotic) to Bcl-2 increases significantly.

-

ROS Generation: ent-Kauranes are known to induce Reactive Oxygen Species (ROS) accumulation, likely through the depletion of glutathione (GSH) or inhibition of thioredoxin systems.

-

MOMP: Mitochondrial Outer Membrane Permeabilization occurs, releasing Cytochrome c.

Caspase Cascade

The release of Cytochrome c triggers the formation of the apoptosome:

-

Initiator: Activation of Caspase-9.

-

Executioner: Cleavage and activation of Caspase-3 and Caspase-7.

-

Result: DNA fragmentation (PARP cleavage) and programmed cell death.

Visualization: Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by this compound.

Figure 1: Signal transduction pathway showing disruption of Ap-2

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating experimental workflows are recommended. These protocols are designed for human carcinoma cell lines (e.g., MCF-7, HepG2, A549).

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 and selectivity index.

-

Causality: Metabolic activity (NAD(P)H flux) correlates with cell viability.

-

Controls: Positive (Cisplatin/Doxorubicin), Negative (0.1% DMSO), Blank (Media only).

| Step | Action | Critical Parameter |

| 1 | Seeding | Seed cells at |

| 2 | Treatment | Treat with this compound (0, 5, 10, 20, 50, 100 |

| 3 | Incubation | Incubate for 48 hours (Standard for ent-kauranes). |

| 4 | Dye Addition | Add MTT (0.5 mg/mL). Incubate 4h at 37°C. |

| 5 | Solubilization | Dissolve formazan crystals with DMSO. |

| 6 | Readout | Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression. |

Protocol 2: Apoptosis Confirmation (Annexin V-FITC/PI)

Objective: Distinguish between necrosis and apoptosis.

-

Mechanism: Annexin V binds exposed Phosphatidylserine (PS) (early apoptosis); PI stains permeable nuclei (late apoptosis/necrosis).

-

Harvest: Collect cells after 24h treatment with IC50 concentration.

-

Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

-

Stain: Add

L Annexin V-FITC and -

Incubate: 15 min at RT in the dark.

-

Analyze: Flow Cytometry (Ex: 488nm; Em: 530nm/575nm).

-

Q1 (Annexin-/PI-): Live.

-

Q2 (Annexin+/PI-): Early Apoptosis (Target Population).

-

Q3 (Annexin+/PI+): Late Apoptosis.

-

Protocol 3: Western Blotting (Mechanistic Markers)

Objective: Verify the Bcl-2/Bax ratio shift and Caspase activation.

| Target Protein | Expected Change | Molecular Weight (approx) |

| Bcl-2 | Downregulation ( | 26 kDa |

| Bax | Upregulation ( | 20 kDa |

| Pro-Caspase 3 | Decrease ( | 32 kDa |

| Cleaved Caspase 3 | Appearance ( | 17/19 kDa |

| No Change (Loading Control) | 42 kDa |

Visualization: Experimental Workflow

Figure 2: Integrated experimental workflow for validating this compound activity.

Pharmacokinetics & Future Directions

Pharmacokinetics (PK)

-

Solubility: The 16,17-diol modification confers slightly better aqueous solubility compared to purely hydrophobic diterpenes, but formulation (e.g., liposomes or nanoparticles) is often required for in vivo efficacy.

-

Metabolism: ent-Kauranes are subject to hepatic metabolism. The diol is a potential metabolite of the 16,17-epoxide intermediate.

Future Research Vectors

-

Combination Therapy: Investigating synergy with Cisplatin to overcome resistance (redox resetting).

-

Structural Derivatization: Esterification of the C-17 hydroxyl group to improve cellular uptake.

-

Target Confirmation: Utilizing Cellular Thermal Shift Assays (CETSA) to confirm physical binding to upstream regulators like the Ap-2

complex components.

References

-

Morales, A., et al. (2005).[6] Cytotoxic and proapoptotic activity of ent-16

-17 -

Zhang, Y., et al. (2021). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance.[1] Redox Biology, 43, 101977.[1] Retrieved from [Link]

-

Cavalcanti, B.C., et al. (2010). Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. Bioorganic & Medicinal Chemistry, 18(4).[9] Retrieved from [Link]

-

Deng, H., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress. Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Apoptosis Induction by Kaurane-16,17-diol

Content Type: Technical Whitepaper / Experimental Guide Target Audience: Researchers, Pharmacologists, and Drug Discovery Specialists

Executive Summary

Kaurane-16,17-diol (specifically ent-kaurane-16

This guide delineates the compound's unique ability to disrupt the Ap-2

Chemical Identity & Structural Significance[2][3][4]

The absence of the

-

Structure: ent-16

,17-dihydroxy-kaurane.[1][2][3][4] -

Key Feature: The C-16/C-17 diol functionality replaces the electrophilic enone system found in more toxic analogs.

-

Implication: It avoids indiscriminate protein alkylation (non-specific toxicity) and instead targets specific nuclear transcription factors.

Mechanistic Profiling: The Nuclear-Mitochondrial Axis

The apoptotic efficacy of this compound is driven by a "top-down" cascade, initiating in the nucleus and executing in the mitochondria.

Primary Target: The Ap-2 /Rb Complex

Research indicates that this compound physically disrupts the interaction between Activator Protein-2

-

Normal State: The Ap-2

/Rb complex binds to the Bcl-2 promoter, driving high-level expression of the anti-apoptotic protein Bcl-2. -

Drug Action: this compound dissociates this complex.

-

Result: Transcriptional repression of Bcl-2.

Secondary Target: hTERT Downregulation

Concurrently, the compound suppresses hTERT mRNA expression. This prevents telomere maintenance in rapidly dividing cancer cells, triggering a senescence-like apoptotic state distinct from standard necrosis.

Execution: The Intrinsic Mitochondrial Pathway

The loss of Bcl-2 protein relieves the inhibition on Bax and Bak .

-

MOMP: Mitochondrial Outer Membrane Permeabilization occurs.

-

Cytochrome c Release: Cytochrome c leaks into the cytosol.

-

Caspase Activation: Formation of the apoptosome activates Caspase-9, which cleaves Caspase-3, leading to DNA fragmentation and cell death.

Pathway Visualization (Graphviz)

Caption: Mechanistic pathway of this compound showing the transcriptional suppression of Bcl-2 via Ap-2α/Rb disruption.

Experimental Validation Protocols

To validate the mechanism described above, the following protocols are recommended. These are designed to be self-validating systems where positive and negative controls ensure data integrity.

Cytotoxicity Profiling (MTT Assay)

Rationale: Establish the IC50 to define the therapeutic window before mechanistic assays.

Protocol:

-

Seeding: Seed MCF-7 or HepG2 cells at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment: Treat with this compound (dissolved in DMSO) at concentrations: 0, 5, 10, 20, 40, 80

M.-

Control: DMSO vehicle (final concentration < 0.1%).

-

Positive Control:[5] Doxorubicin (1

M).

-

-

Incubation: Incubate for 48 hours at 37°C, 5% CO

. -

Development: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

-

Read: Measure absorbance at 570 nm.

Data Interpretation:

| Cell Line | IC50 (

Mechanistic Confirmation: Western Blotting

Rationale: Confirm that apoptosis is driven by Bcl-2 downregulation and not just general toxicity.

Protocol:

-

Lysis: Lyse treated cells using RIPA buffer supplemented with protease/phosphatase inhibitors.

-

Quantification: Normalize protein using a BCA assay. Load 30-50

g per lane. -

Antibodies:

-

Primary: Anti-Bcl-2 (1:1000), Anti-Bax (1:1000), Anti-Caspase-3 (cleaved) (1:500), Anti-hTERT (1:500).

-

Loading Control: Anti-

-actin (1:5000).

-

-

Validation Check:

-

Success Criteria: A dose-dependent decrease in Bcl-2 band intensity and increase in Cleaved Caspase-3.

-

Specificity Check: If p53 levels remain unchanged, it supports the p53-independent mechanism (often observed with this class).

-

Mitochondrial Membrane Potential ( ) Assay

Rationale: Verify the intrinsic pathway activation.

Protocol:

-

Staining: Treat cells for 24h, then incubate with JC-1 dye (5

g/mL) for 20 mins at 37°C. -

Analysis: Analyze via Flow Cytometry or Fluorescence Microscopy.

-

Healthy Cells: Red fluorescence (J-aggregates).

-

Apoptotic Cells: Green fluorescence (Monomers).

-

-

Metric: Calculate the Red/Green fluorescence ratio. A decrease indicates depolarization.

Experimental Workflow Visualization

Caption: Operational workflow for isolating and validating this compound activity.

Conclusion & Strategic Outlook

This compound distinguishes itself from the broader kaurane family by its non-ROS dependent mechanism . While enone-containing kauranes (like oridonin) are potent but often exhibit off-target toxicity due to Michael addition reactions, the 16,17-diol offers a more targeted approach via transcriptional repression of survival factors (Bcl-2, hTERT).

Development Recommendation: Future SAR (Structure-Activity Relationship) studies should focus on esterification at the C-17 position, which has shown potential to enhance lipophilicity and cellular uptake without compromising the core transcriptional mechanism.

References

-

Morales, A., et al. (2005). Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7.[4] Cancer Letters.[4] [Link] (Primary reference for MCF-7 cytotoxicity, Bcl-2 downregulation, and hTERT suppression).[4]

-

Chen, Y., et al. (2021). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. Redox Biology / PMC. [Link] (Reference for broader kaurane ROS mechanisms and JC-1 mitochondrial assays).

-

Pham, M. Q., et al. (2016). Cytotoxic, apoptotic and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep. Fundamental & Clinical Pharmacology. [Link] (Protocols for Annexin V/PI flow cytometry and HepG2 comparative data).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

ent-Kaurane Diterpenoid Biosynthesis: Molecular Mechanisms, Pathway Engineering, and Experimental Validation

Executive Summary

The ent-kaurane diterpenoids represent a chemically diverse class of tetracyclic natural products, serving as the structural foundation for phytohormones (gibberellins) and potent pharmacological agents (e.g., oridonin, eriocalyxin B).[1][2][3] For drug development professionals and plant biochemists, understanding the precise biosynthetic logic—from the stereoselective cyclization of geranylgeranyl diphosphate (GGPP) to the regioselective oxidations by Cytochrome P450s—is critical for metabolic engineering and synthetic biology applications.

This technical guide deconstructs the ent-kaurane pathway into its catalytic modules, providing a mechanistic analysis of the enzymes involved and a validated experimental workflow for pathway elucidation and engineering.

Part 1: The Molecular Chassis & Cyclization Logic

The biosynthesis of ent-kaurane diterpenoids is a sequential modular process. It begins with the assembly of the C20 precursor, GGPP, followed by a two-step cyclization process that constructs the tetracyclic hydrocarbon core.

Precursor Supply

The universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP) , is derived from the condensation of three molecules of isopentenyl diphosphate (IPP) and one molecule of dimethylallyl diphosphate (DMAPP). In plastids, this is governed by the MEP pathway, while the cytosolic MVA pathway contributes in engineered yeast systems.

The "Commitment" Step: Class II Cyclization

The first committed step is catalyzed by ent-copalyl diphosphate synthase (CPS) , a Class II diterpene synthase.[4]

-

Mechanism: Unlike Class I synthases, CPS does not ionize the diphosphate group. Instead, it employs a protonation-initiated mechanism.[5]

-

Active Site: The catalytic cavity is located at the interface of the

and -

Stereochemistry: This step is stereochemically decisive. It forces the cyclization into the ent (enantiomeric) configuration, producing ent-copalyl diphosphate (ent-CPP) . This distinguishes ent-kauranes from syn- or normal-series diterpenoids (e.g., abietane).

The Tetracyclic Ring Closure: Class I Cyclization

The second step is catalyzed by ent-kaurene synthase (KS) , a Class I diterpene synthase.[1]

-

Mechanism: KS initiates reaction via ionization of the diphosphate group (Mg²⁺-dependent), generating a carbocation.

-

Active Site: Located in the

-domain, characterized by DDXXD and NSE/DTE metal-binding motifs. -

Cascade: The resulting ent-copalyl cation undergoes a complex rearrangement—including a 1,2-hydride shift and ring closure—to form the tetracyclic ent-kaurene .

Visualization: Core Cyclization Pathway

Figure 1: The bifurcation of the ent-kaurane pathway.[1] The core module (Blue) feeds into oxidative modules (Green/Red) that determine the final bioactive scaffold.

Part 2: Functionalization & Diversification

The structural diversity of ent-kauranes arises post-cyclization through the action of Cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs).

The Gatekeeper: ent-Kaurene Oxidase (KO)

The enzyme KO (CYP701 family) catalyzes the three-step oxidation of C19 from a methyl group to a carboxylic acid, yielding ent-kaurenoic acid . This is a shared intermediate for both Gibberellins (GAs) and specialized metabolites like oridonin.[1]

Pathway Bifurcation: GAs vs. Pharmacological Diterpenoids

-

Gibberellin Synthesis: Kaurenoic Acid Oxidase (KAO, CYP88A family) hydroxylates C7. Subsequent enzymes contract the B-ring to form the ent-gibberellane skeleton.

-

Isodon Diterpenoids (e.g., Oridonin): In Isodon species, distinct P450s (such as the CYP706 family) and specific 2-ODDs introduce oxygen functionalities at C1, C6, C7, C15, and C20 without ring contraction.

-

Note: The high degree of oxygenation in compounds like oridonin (often 4-6 hydroxyl/keto groups) requires a "metabolic grid" of enzymes rather than a single linear pathway.

-

Part 3: Experimental Protocol for Pathway Elucidation

For researchers aiming to identify novel ent-kaurane synthases or P450s from non-model plants, the following self-validating workflow is recommended.

Workflow Overview

-

Transcriptome Mining: Deep sequencing of tissues with high diterpenoid accumulation (e.g., trichomes, young leaves).

-

Candidate Selection: Filtering based on HMM profiles of terpene synthase motifs.

-

Functional Validation: Heterologous expression in Nicotiana benthamiana or Saccharomyces cerevisiae.

-

Chemotyping: GC-MS analysis against authentic standards.

Detailed Protocol: Transient Expression in N. benthamiana

This protocol validates the catalytic activity of putative CPS/KS genes.

Step 1: Vector Construction

-

Clone full-length CDS of candidate CPS and KS into pEAQ-HT or pCAMBIA vectors.

-

Control: Co-express with a suppressor of silencing (e.g., P19).

Step 2: Agrobacterium Infiltration

-

Transform constructs into Agrobacterium tumefaciens strain GV3101.

-

Grow cultures to OD₆₀₀ = 0.8. Resuspend in Infiltration Buffer (10 mM MES, 10 mM MgCl₂, 100 µM Acetosyringone).

-

Mix strains: Candidate CPS + Candidate KS + P19 (Ratio 1:1:1).

-

Infiltrate leaves of 4-week-old N. benthamiana.

Step 3: Metabolite Extraction (Post 5 Days)

-

Harvest 500 mg leaf tissue; grind in liquid nitrogen.

-

Extract with 2 mL n-Hexane (for hydrocarbon ent-kaurene) or Ethyl Acetate (for oxidized derivatives).

-

Vortex 1 min; centrifuge 5000g for 10 min. Collect supernatant.

Step 4: GC-MS Analysis

-

Column: HP-5MS (30m x 0.25mm).

-

Program: 50°C (1 min) -> 10°C/min -> 300°C (5 min).

-

Validation: Compare retention time and mass spectrum (m/z 272 molecular ion for ent-kaurene) with authentic standard.

Visualization: Elucidation Workflow

Figure 2: Step-by-step workflow for identifying and validating diterpene synthases from non-model organisms.[7]

Part 4: Metabolic Engineering & Scale-Up Strategies

Producing ent-kaurane derivatives in yeast (S. cerevisiae) or E. coli requires overcoming flux bottlenecks.

Fusion Protein Strategy

The catalytic efficiency of the CPS/KS pair is often limited by the diffusion of the intermediate ent-CPP.

-

Solution: Construct a CPS-KS fusion protein .

-

Evidence: Fusing Salvia miltiorrhiza CPS and KS (SmCPS-SmKS) resulted in a 4.25-fold increase in ent-kaurene titer compared to co-expression of separate enzymes [7].[8]

Precursor Module Engineering

To maximize GGPP availability:

-

In E. coli: Overexpress DXS , IDI , and IspA (FPP synthase) alongside a heterologous GGPPS .[9]

-

In Yeast: Overexpress tHMG1 (truncated HMG-CoA reductase) and downregulate ERG9 (squalene synthase) to divert FPP from sterol synthesis to diterpenes.

Table 1: Key Enzyme Families in ent-Kaurane Biosynthesis

| Enzyme Class | Function | Key Motifs | Representative Gene |

| Class II DiTPS | GGPP | DXDD (Protonation) | AtCPS (Arabidopsis), SmCPS (Salvia) |

| Class I DiTPS | ent-CPP | DDXXD, NSE/DTE (Mg²⁺ binding) | AtKS (Arabidopsis), IlKS (Ilex) |

| CYP701 | C19 Oxidation (Methyl | P450 Heme-binding | AtKO (Arabidopsis) |

| CYP88A | C7 Oxidation | P450 Heme-binding | AtKAO (Arabidopsis) |

| CYP706 | Complex Oxygenation (Isodon) | P450 Heme-binding | IrCYP706V (Isodon rubescens) |

References

-

Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli. Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase. Source: NIH / PubMed Central URL:[Link]

-

Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress. Source: Frontiers in Pharmacology URL:[Link]

-

Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Source: Biomolecules / NIH URL:[Link]

-

Identification and functional characterization of ent-kaurene synthase gene in Ilex latifolia. Source: Maximum Academic Press URL:[Link]

-

Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli. Source: PubMed URL:[10][11][12][Link]

-

Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway. Source: Scientific Reports / NIH URL:[Link]

-

A chromosome-level genome of Isodon rubescens reveals that tandem-duplicated CYP706V oxidase genes control oridonin biosynthesis. Source:[1] Plant Communications (via ResearchGate) URL:[Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure and mechanism of the diterpene cyclase ent-copalyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]

- 8. Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 11. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 12. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Elucidation of ent-Kaurane-16,17-diol Bioactivity: A Technical Guide

Executive Summary

This technical guide provides a rigorous in silico framework for predicting the bioactivity of Kaurane-16,17-diol (specifically the ent-kaurane-16

This guide moves beyond basic screening. We define a causal workflow to validate this compound as a dual inhibitor of NF-

Structural Basis & Ligand Preparation[1][2][3]

The biological efficacy of diterpenes is dictated by their rigid tetracyclic core and the orientation of polar substituents.[1] Standard force fields often fail to accurately model the ring puckering of the kaurane skeleton.[1] Therefore, we employ Quantum Mechanics (QM) for initial geometry optimization.

The Compound: ent-Kaurane-16,17-diol

Unlike the hydrophobic ent-kaurene, the 16,17-diol variant possesses a vicinal diol group. This is critical for "anchoring" the molecule within hydrophilic pockets of enzymes via bidentate hydrogen bonds.[1]

Protocol: DFT Geometry Optimization

Objective: Minimize internal strain and determine the global minimum conformer before docking.

-

Software: Gaussian 16 or ORCA (Open Source alternative).

-

Method: Density Functional Theory (DFT).[1]

-

Functional/Basis Set: B3LYP/6-31G(d,p).

-

Rationale: B3LYP provides a balance of cost/accuracy for organic thermochemistry; the split-valence basis set handles the polarization of the diol oxygen atoms effectively.[1]

-

-

Output: .log file converted to .pdb using OpenBabel.

-

Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges. Standard Gasteiger charges are insufficient for the polarization effects of the vicinal diol.[1]

Target Identification & Molecular Docking[3][4][5][6]

Literature correlates ent-kaurane activity with the suppression of Prostaglandin E2 (PGE2) and nitric oxide (NO).[1] Consequently, we select two validated targets:

-

COX-2 (Cyclooxygenase-2): The enzyme responsible for converting arachidonic acid to prostaglandins.[1]

-

NF-

B (p65 subunit): The transcription factor controlling cytokine production.[1]

The In Silico Workflow

The following diagram outlines the integrated pipeline from structure to prediction.

Figure 1: The sequential workflow for validating this compound bioactivity. High-precision DFT preparation feeds into static docking, followed by dynamic validation.

Docking Protocol (AutoDock Vina)

Objective: Predict binding affinity (

-

Receptor Preparation:

-

COX-2 Source: PDB ID 5KIR (Resolution 2.4 Å).[1] Remove water molecules; retain cofactor Heme if proximal to the active site.[1]

-

NF-

B Source: PDB ID 1VKX (p65 subunit).[1] -

Tool: MGLTools / AutoDock Tools.[1]

-

Action: Add polar hydrogens; merge non-polar hydrogens; assign Kollman United Atom charges.

-

-

Grid Box Definition (Critical Step):

-

Execution:

-

Exhaustiveness: 32 (Higher than default 8 to sample the rigid diterpene rings effectively).

-

Scoring Function: Vina Hybrid.[1]

-

Success Criteria:

-

Binding Energy

kcal/mol.[1] -

Key Interaction: Formation of H-bonds between the 16,17-diol hydroxyls and the hydrophilic residues (e.g., Arg120 in COX-2) is the "pass" condition for bioactivity.

Dynamic Validation: Molecular Dynamics (MD)

Docking provides a static snapshot.[1] MD simulation is required to verify if the this compound stays bound under physiological conditions or is ejected by solvent competition.[1]

Simulation Protocol (GROMACS)

We utilize the GROMACS 2023 engine with the CHARMM36m force field, which is optimized for protein-lipid-ligand systems.[1]

Step-by-Step Methodology:

-

Topology Generation:

-

Solvation & Neutralization:

-

Energy Minimization:

-

Algorithm: Steepest Descent.

-

Convergence:

kJ/mol/nm.[1]

-

-

Equilibration:

-

Production Run:

-

Duration: 100 ns .

-

Time Step: 2 fs.

-

Analysis Metrics

Summarize the trajectory data using the following metrics to confirm stability.

| Metric | Definition | Pass Threshold | Interpretation |

| RMSD | Root Mean Square Deviation | Ligand remains stable in the pocket.[1] | |

| RMSF | Root Mean Square Fluctuation | Low at binding site | Protein residues are "locked" by the ligand.[1] |

| H-Bonds | Hydrogen Bond Count | Average | The 16,17-diol group is actively anchoring.[1] |

| SASA | Solvent Accessible Surface Area | Decrease | Ligand is buried deep in the hydrophobic pocket.[1] |

Mechanism of Action: The NF- B Pathway[1]

Based on the docking targets, the predicted mechanism of action involves the inhibition of the inflammatory cascade. The diagram below illustrates where this compound intervenes.

Figure 2: Proposed Mechanism of Action. This compound prevents the nuclear translocation of NF-

ADMET & Druggability (SwissADME)[3][7]

The final phase translates molecular interaction into drug potential.[1] Diterpenes are often lipophilic; the 16,17-diol modification is expected to improve water solubility, enhancing bioavailability.

Predicted SwissADME Profile:

-

Lipophilicity (LogP): Expected range 3.0 – 4.5 (High, but improved over ent-kaurene).

-

Water Solubility (LogS): Moderately soluble (Class 4).[1]

-

GI Absorption: High.[1]

-

BBB Permeant: Yes (Diterpenes readily cross the blood-brain barrier).[1]

-

Lipinski Violation: 0 or 1 (Molecular Weight usually < 500 Da).[1]

Interpretation: The diol group acts as a "solubility handle," making this compound a superior drug candidate compared to its purely hydrocarbon precursors.

References

-

National Institutes of Health (NIH). (2020).[1] Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. PubMed Central.[1] Retrieved from [Link]

-

Swiss Institute of Bioinformatics. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][4] Scientific Reports.[1] Retrieved from [Link]

-

Lemkul, J. A. (2023). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials.[1][5][6] Retrieved from [Link]

-

MDPI. (2024).[1] Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery.[1][4] Pharmaceuticals.[1][7] Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 6. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 7. rjptonline.org [rjptonline.org]

Technical Guide: Natural Variability & Standardization of Kaurane Diterpenes in Sigesbeckia Species

Topic: Natural Variability of Kaurane Diterpenes in Sigesbeckia Species Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The genus Sigesbeckia (Asteraceae), traditionally known as "Xi Xian Cao," is a critical reservoir of bioactive diterpenoids, specifically ent-kaurane and ent-pimarane derivatives. These compounds, led by Kirenol and Darutoside , exhibit potent anti-inflammatory, analgesic, and anti-rheumatic properties by modulating NF-κB and COX-2 pathways.

However, the translation of Sigesbeckia extracts into consistent therapeutic agents is hampered by extreme natural variability . Chemical profiles fluctuate significantly between the three primary medicinal species—S. orientalis, S. pubescens, and S. glabrescens—and are further influenced by harvest timing and processing methods. This guide provides a technical framework for understanding this variability, establishing robust analytical protocols, and standardizing extraction methodologies for drug development.

Chemotaxonomic Landscape: Species-Dependent Variability

The official pharmacopoeial definition of Sigesbeckia often conflates three distinct species. From a phytochemical perspective, they are not interchangeable. The concentration of key biomarkers varies by orders of magnitude depending on the species and geographical origin.

Table 1: Comparative Chemical Profile of Sigesbeckia Species

| Feature | S. orientalis (SO) | S. pubescens (SP) | S. glabrescens (SG) |

| Primary Diterpenoid Class | ent-Kauranes (Sigesbeckins) | ent-Pimaranes & ent-Kauranes | ent-Pimaranes |

| Key Biomarker | Darutoside (High) | Kirenol (High) | Kirenol (Moderate) |

| Kirenol Content Range | 0.00 – 2.50 mg/g | 0.50 – 5.77 mg/g | 0.10 – 3.00 mg/g |

| Darutoside Content Range | 0.82 – 5.48 mg/g | 0.20 – 1.50 mg/g | < 0.50 mg/g |

| Secondary Metabolites | Sesquiterpene lactones | Flavonoids (Hesperidin) | Diterpenoid glycosides |

| Therapeutic Focus | Anti-MRSA, Topical Analgesic | Anti-inflammatory (Rheumatism) | Anti-inflammatory |

Technical Insight: S. pubescens is the preferred source for Kirenol-centric drug development, whereas S. orientalis is superior for Darutoside extraction. Researchers must validate species identity via ITS sequence analysis before commencing extraction, as morphological misidentification is common.

Biosynthetic Origins of Variability

The structural diversity of kaurane diterpenes stems from the plasticity of the terpenoid backbone. Understanding this pathway is crucial for metabolic engineering or selecting harvest times that coincide with peak enzyme activity.

Figure 1: Biosynthetic Pathway of Bioactive Ent-Kauranes

This diagram illustrates the enzymatic cascade from the universal precursor GGPP to the specific bioactive markers Kirenol and Darutoside.

Caption: Pathway showing the divergence from Ent-Kaurene to the distinct chemical skeletons of Kirenol and Darutoside.

Analytical Methodologies: Standardization Protocols

To mitigate natural variability, a self-validating analytical workflow is required. The following protocols are optimized for the simultaneous quantification of Kirenol and Darutoside, ensuring high recovery and reproducibility.

Optimized Extraction Protocol

Rationale: Traditional water extraction yields poor recovery of hydrophobic diterpenes. A hydro-ethanolic reflux method is superior for maximizing yield while minimizing chlorophyll contamination.

-

Preparation: Pulverize dried aerial parts of Sigesbeckia (40 mesh).

-

Solvent System: Ethanol:Water (40:60 v/v).[1] Note: Higher ethanol concentrations (>70%) increase lipid/pigment co-extraction, complicating HPLC.

-

Extraction: Reflux extraction at 50°C for 60 minutes . Ratio: 1g plant material to 10mL solvent.

-

Filtration: Filter through 0.45 µm PTFE membrane.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C if pre-concentration is needed; otherwise, inject directly after filtration.

HPLC-UV Quantification Method

Rationale: This gradient system separates the structurally similar diterpenoids and their isomers.

-

Column: Kromasil C18 (4.6 mm × 250 mm, 5 µm) or equivalent.

-

Mobile Phase:

-

Solvent A: Water (0.1% Phosphoric Acid)

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0–6 min: 29.5% B (Isocratic)

-

6–10 min: 29.5% → 43.5% B (Linear Gradient)

-

10–25 min: 43.5% B (Isocratic)

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 215 nm (Absorption maximum for the ent-kaurane skeleton).

-

Temperature: 30°C.

Figure 2: Analytical Decision Workflow

This flowchart guides the researcher through the critical decision points in processing and analysis.

Caption: Operational workflow for quality control of Sigesbeckia raw materials.

Factors Influencing Variability

Beyond species genetics, two external factors critically impact the kaurane profile:

-

Processing (Paozhi): Traditional processing involves steaming the herb with yellow wine. This process has been shown to hydrolyze glycosides (e.g., Darutoside) into their aglycones (Darutigenol). While this may improve bioavailability, it alters the chromatographic profile. Researchers must define whether their target is the prodrug (glycoside) or the active metabolite (aglycone).

-

Harvest Time: Kirenol accumulation peaks during the flowering stage (late summer/early autumn). Harvesting in the vegetative stage can result in yields <0.1 mg/g, rendering the biomass commercially useless.

Pharmacological Implications

The variability in kaurane content directly correlates with therapeutic efficacy.

-

Anti-Inflammatory: Kirenol inhibits IL-1β and TNF-α production in a dose-dependent manner.[2] A variation of 50% in Kirenol content (common between batches) can result in a complete loss of anti-arthritic efficacy in in vivo models.

-

Analgesic: Darutoside derivatives are critical for the analgesic effect.[3] S. orientalis samples low in darutoside will fail to provide pain relief in acetic acid-induced writhing models.

References

-

Species Differentiation & Chemical Composition Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens. Source: NCBI / PubMed [Link]

-

Analytical Protocols (HPLC) Simultaneous determination of kirenol and darutigenol in Herba Siegesbeckiae by RP-HPLC. Source: ResearchGate [Link]

-

Pharmacological Mechanisms (Kirenol) Kirenol, darutoside and hesperidin contribute to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens Makino. Source: Journal of Ethnopharmacology (via PubMed) [Link]

-

Extraction Optimization Researchers Synthesize Molecularly Imprinted Polymers for Extracting Kirenol from Siegesbeckia Pubescens Herbal Extract. Source: Chinese Academy of Sciences [Link][4]

-

Ent-Kaurane Biosynthesis & Antimicrobial Activity Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Source: MDPI (Molecules) [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Researchers Synthesize Molecularly Imprinted Polymers for Extracting Kirenol from Siegesbeckia Pubescens Herbal Extract----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]

Methodological & Application

Elucidating the Dual Anti-Inflammatory and Pro-Apoptotic Mechanisms of Kaurane-16,17-diol: A High-Fidelity Cell-Based Assay Protocol

Abstract

This Application Note provides a rigorous, standardized framework for evaluating the biological activity of Kaurane-16,17-diol , a bioactive diterpenoid isolated from Annona and Isodon species. While traditional screening often treats this compound generically, its specific mechanism involves the disruption of the NF-κB signaling axis in inflammatory models and the Ap2α-Rb complex in oncogenic models. This guide details a self-validating workflow combining cytotoxicity profiling, functional nitric oxide (NO) inhibition, and mechanistic validation via NF-κB nuclear translocation.

Introduction & Compound Profile

This compound (C₂₀H₃₄O₂, MW: 306.[1][2]48) is an ent-kaurane diterpene distinguished by its hydroxyl groups at the C-16 and C-17 positions.[1][3][4][5][6] Unlike general cytotoxic agents, it exhibits a "dual-target" pharmacology:

-

Anti-Inflammatory: It inhibits Nitric Oxide (NO) production in LPS-stimulated macrophages (IC₅₀ ~17 μM) by blocking the phosphorylation and degradation of IκBα, thereby preventing NF-κB p65 nuclear translocation.

-

Pro-Apoptotic: In breast cancer models (e.g., MCF-7), it downregulates Bcl-2 expression not merely through transcriptional suppression, but by dissociating the Ap2α-Rb activating complex.[1]

Therapeutic Relevance: Research suggests potential applications in treating inflammation-associated carcinogenesis and septic conditions. However, its hydrophobicity requires precise handling to avoid precipitation-induced artifacts in cell-based assays.

Material Preparation & Handling[5]

Critical Directive: ent-Kaurane diterpenoids are lipophilic. Improper solubilization leads to micro-crystals that cause false-positive cytotoxicity (physical cell lysis) or false-negative efficacy (lack of bioavailability).

Stock Solution Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 μm), anhydrous (≥99.9%).

-

Concentration: Prepare a 50 mM master stock.

-

Calculation: Dissolve 1.53 mg of this compound in 100 μL DMSO.

-

-

Dissolution: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (avoid plastic interaction over long term) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.

Working Solution (Vehicle Control)

-

Diluent: Serum-free culture medium (e.g., DMEM or RPMI).

-

Final DMSO Limit: Ensure final DMSO concentration in the well never exceeds 0.1% (v/v) to prevent solvent toxicity.

Experimental Design: The "Self-Validating" Workflow

To ensure data integrity, this protocol uses a tiered approach. You must prove the cells are alive (Step 1) before claiming the compound inhibits their function (Step 2).

Workflow Visualization

Figure 1: Tiered experimental workflow ensuring functional data is not confounded by cytotoxicity.

Detailed Protocols

Protocol A: Cytotoxicity Profiling (Dose-Finding)

Objective: Define the non-toxic concentration range (NTCR).

Cell Line: RAW 264.7 (Murine Macrophages) or MCF-7 (Breast Cancer). Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Aspirate media. Add fresh media containing this compound at serial dilutions (e.g., 1, 5, 10, 20, 40, 80 μM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin) .

-

Incubation: 24 hours at 37°C, 5% CO₂.

-

Readout:

-

Add 20 μL MTT (5 mg/mL in PBS) to each well. Incubate 4h.

-

Remove supernatant carefully.

-

Solubilize formazan crystals with 150 μL DMSO.

-

Measure Absorbance at 570 nm .

-

-

Analysis: Calculate % Viability relative to Vehicle Control.

-

Acceptance Criteria: The highest concentration used for functional assays must retain >90% cell viability.

-

Protocol B: Anti-Inflammatory Efficacy (NO Inhibition)

Objective: Quantify inhibition of inflammatory mediators in a non-toxic window.

Cell Line: RAW 264.7.[1][2][5][6][7][8][9] Stimulant: Lipopolysaccharide (LPS) from E. coli 0111:B4.

-

Seeding: Plate cells at

cells/well in 24-well plates. -

Pre-treatment: Treat cells with this compound (e.g., 5, 10, 20 μM) for 1 hour prior to stimulation.

-

Rationale: Pre-treatment allows the compound to permeate and interact with intracellular signaling kinases (e.g., IKK) before the inflammatory cascade is triggered.

-

-

Stimulation: Add LPS (Final concentration: 1 μg/mL) directly to the wells (do not wash off compound).

-

Incubation: 18–24 hours.

-

Griess Assay (Supernatant Analysis):

-

Mix 100 μL culture supernatant with 100 μL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Incubate 10 mins at room temperature (dark).

-

Measure Absorbance at 540 nm .

-

Quantify Nitrite (

) using a Sodium Nitrite standard curve (0–100 μM).

-

Protocol C: Mechanistic Validation (NF-κB Pathway)

Objective: Confirm that NO reduction is due to NF-κB blockade.

Method: Western Blotting for Cytosolic vs. Nuclear fractions.

-

Treatment: Treat RAW 264.7 cells (

cells/dish) with this compound (20 μM) + LPS (1 μg/mL).-

Timepoint: Harvest early (30–60 mins) for phosphorylation events; harvest later (24h) for protein expression (iNOS, COX-2).

-

-

Lysis: Use a Nuclear/Cytosolic Fractionation Kit.

-

Blotting Targets:

-

Cytosolic Fraction: Probe for IκBα and p-IκBα .

-

Expected Result: LPS induces IκBα degradation (band disappearance). This compound preserves the IκBα band.

-

-

Nuclear Fraction: Probe for NF-κB p65 .

-

Expected Result: LPS increases nuclear p65. This compound reduces nuclear p65 intensity.[5]

-

-

Loading Controls:

-actin (Cytosolic), Lamin B1 (Nuclear).

-

Mechanistic Logic & Visualization

Understanding the pathway is crucial for troubleshooting. If NO is inhibited but Cell Viability is low, the effect is toxicity , not specific anti-inflammatory activity. If NO is inhibited and Viability is high, the mechanism is likely specific NF-κB modulation.

Signaling Pathway Diagram

Figure 2: Molecular mechanism showing this compound stabilizing IκBα to prevent inflammatory gene transcription.

Data Analysis & Expected Results

Quantitative Summary Table

| Assay Type | Readout | Control (LPS Only) | Kaurane (20 μM) + LPS | Interpretation |

| Viability | OD 570nm | 100% (Normalized) | >90% | Non-toxic at effective dose. |

| Griess Assay | Nitrite (μM) | ~35–50 μM | < 15 μM | Significant Anti-inflammatory effect. |

| Western Blot | Cytosolic IκBα | Low/Absent | High (Band Visible) | Prevention of IκBα degradation. |

| Western Blot | Nuclear p65 | High Intensity | Low Intensity | Blockade of nuclear translocation. |

Calculation of Inhibition

Troubleshooting & Pitfalls

-

Compound Precipitation:

-

High Background in Griess Assay:

-

Lack of Apoptosis in MCF-7:

-

Context: MCF-7 cells are Caspase-3 deficient.

-

Fix: Assay for Caspase-7 or PARP cleavage instead, or use Annexin V/PI flow cytometry.

-

References

-

National Institutes of Health (NIH). (2005). Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7. Retrieved from [Link]

Sources

- 1. Kauran-16,17-diol (ent-Kauran-16beta,17-diol) | CAS:16836-31-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. kauran-16,17-diol | Apoptosis | TargetMol [targetmol.com]

- 3. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 16836-31-0: kauran-16,17-diol | CymitQuimica [cymitquimica.com]

- 5. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New ent -kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01684B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

Application Note: In Vivo Experimental Design with Kaurane-16,17-diol

Target Compound: ent-Kaurane-16

Executive Summary

Kaurane-16,17-diol is a bioactive diterpenoid found in medicinal plants such as Annona squamosa and Siegesbeckia pubescens. While structurally related to gibberellins, its primary pharmacological value lies in its potent anti-inflammatory activity, specifically the inhibition of the NF-

This guide addresses the critical challenges of working with diterpenoids: poor aqueous solubility , low bioavailability , and stereochemical specificity . The protocols below move beyond standard "recipe" lists to provide a self-validating experimental framework for assessing efficacy in acute inflammatory models.

Part 1: Compound Characterization & Formulation

The Failure Point: Most in vivo studies with diterpenoids fail not because the compound is inactive, but because it precipitates in the gut or peritoneum. This compound is highly lipophilic. A standard saline solution will result in zero bioavailability.

Structural Verification

Before administration, verify the stereochemistry. The bioactive form is typically the ent-kaurane series (mirror image of the gibberellin precursor).[1]

-

Target Isomer: ent-16

,17-dihydroxykaurane.[2][3][4] -

Quality Control: High-Performance Liquid Chromatography (HPLC) purity >98% is required to rule out cytotoxic contaminants often found in crude plant extracts.

The "Self-Validating" Formulation Protocol

Do not use 100% DMSO; it is toxic to mice at high volumes. Use a co-solvent/surfactant system to create a stable micellar suspension.

Recommended Vehicle (Standard):

-

5% DMSO (Solubilizer)

-

5% Tween-80 (Surfactant/Stabilizer)

-

90% Saline (0.9% NaCl) (Bulking agent)

Preparation Workflow:

-

Weigh this compound powder.

-

Dissolve completely in 100% DMSO (volume = 5% of final total). Vortex until clear.

-

Add Tween-80 (volume = 5% of final total). Vortex vigorously.

-

Slowly add warm (37°C) Saline while vortexing.

-

Checkpoint: If the solution turns cloudy (milky), a suspension has formed. This is acceptable for oral gavage (PO) or intraperitoneal (IP) injection if particles are microscopic. If large crystals form, sonicate for 10 minutes.

-

Part 2: Pharmacokinetic & Safety Pilot (The "Go/No-Go" Step)

Rationale: Diterpenoids often exhibit "double peak" absorption profiles due to enterohepatic recirculation. You must establish a safe dose before efficacy testing.

Experimental Design:

-

Subjects: C57BL/6 Mice (n=3 per group).

-

Dose Escalation: 10 mg/kg, 20 mg/kg, 40 mg/kg (IP or PO).

-

Observation: 24 hours.

-

Endpoint: Survival, lethargy, piloerection (signs of distress).

Pharmacokinetic Sampling (Optional but Recommended): Collect tail vein blood at 0.5h, 2h, and 6h. Analyze plasma via LC-MS/MS looking for the parent diol.[5]

-

Success Metric: Plasma concentration > 1

M (approx. IC50 for NF-

Part 3: Core Efficacy Model - LPS-Induced Acute Lung Injury (ALI)

Rationale: This model is the "Gold Standard" for NF-

Experimental Groups (n=6-8 per group)

| Group | Pre-Treatment (-1h) | Challenge (0h) | Purpose |

| 1. Sham | Vehicle (IP) | Saline (IN) | Baseline health (Negative Control) |

| 2. Model | Vehicle (IP) | LPS (IN) | Max inflammation (Disease Control) |

| 3. Positive Ctrl | Dexamethasone (5 mg/kg, IP) | LPS (IN) | Validates assay sensitivity |

| 4. Low Dose | This compound (10 mg/kg, IP) | LPS (IN) | Dose-response curve start |

| 5. High Dose | This compound (40 mg/kg, IP) | LPS (IN) | Max efficacy test |

Note: IN = Intranasal; IP = Intraperitoneal.

Detailed Protocol

-

Acclimatization: 7 days. Standard chow/water.

-

Pre-Treatment (T = -1 hour): Administer this compound or Vehicle via IP injection.

-

Why Pre-treatment? In acute models, blocking the signaling cascade before it starts is more effective for mechanistic proof-of-concept.

-

-

Induction (T = 0):

-

Anesthetize mice (Isoflurane).

-

Instill LPS (Escherichia coli O111:B4) intranasally (50

L of 0.5 mg/mL solution). -

Hold mouse upright for 30s to ensure lung aspiration.

-

-

Termination (T = +6 hours or +24 hours):

-

6 Hours: Best for mRNA (PCR) and Phospho-proteins (Western Blot).

-

24 Hours: Best for Histology (H&E) and total protein/cell counts in Bronchoalveolar Lavage Fluid (BALF).

-

Data Collection & Endpoints

-

Primary Endpoint (Edema): Lung Wet/Dry Ratio. Weigh fresh lung, dry at 60°C for 48h, weigh again.

-

Secondary Endpoint (Inflammation): BALF analysis.

-

Centrifuge BALF. Supernatant

ELISA (TNF- -

Pellet

Wright-Giemsa stain (Neutrophil count).

-

-

Mechanistic Endpoint: Western Blot of lung tissue homogenate.

Part 4: Mechanistic Validation (Signaling Pathway)

Rationale: To claim this compound is an NF-

The Signaling Diagram (Graphviz)

The following diagram illustrates the specific blockade points of Kaurane diterpenoids within the TLR4/NF-

Caption: Proposed mechanism of action. This compound inhibits IKK activation and prevents p65 nuclear translocation.

Western Blot Protocol

-

Tissue: Lung homogenate (harvested at 6 hours).

-

Fractionation: Separate Cytosolic and Nuclear fractions (Essential step).

-

Targets:

-

Cytosol: I

B -

Nucleus: NF-

B p65 (Look for accumulation in Model, reduction in Treated). -

Loading Controls:

-actin (Cytosol), Lamin B1 (Nucleus).

-

Part 5: Expected Results & Troubleshooting

| Observation | Interpretation | Troubleshooting |

| High Mortality in Treated Group | Toxicity or Embolism | Check particle size of suspension. Reduce dose to 5 mg/kg. |

| No effect on Edema | Poor Bioavailability | Switch vehicle to 10% Solutol HS15 or use IP injection instead of PO. |

| p65 reduced but Cytokines high | Alternative Pathways | Check MAPK (p38, JNK) or Nrf2 pathways. Kauranes are pleiotropic. |

References

-

Inhibition of NF-kappaB by ent-kaurene diterpenes: Castrillo, A., et al. (2001). Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages.[1][6][7] Immunology.

-

Pharmacokinetics of ent-kaurane diterpenoids: Huo, L., et al. (2013).[5] Simultaneous quantification of Kirenol and ent-16β,17-dihydroxy-kauran-19-oic acid from Herba Siegesbeckiae in rat plasma by liquid chromatography-tandem mass spectrometry.[4] Journal of Chromatography B.

-

Anti-inflammatory mechanism in LPS models: Lee, S. U., et al. (2011). Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation.[6] International Immunopharmacology.

-

Source and Activity Review (Annona squamosa): Pandey, N., & Barve, D. (2011).[8] Phytochemical and Pharmacological Review on Annona squamosa Linn. International Journal of Research in Pharmaceutical and Biomedical Sciences.

Sources

- 1. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Simultaneous quantification of Kirenol and ent-16β,17-dihydroxy-kauran-19-oic acid from Herba Siegesbeckiae in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

Application Notes & Protocols for the Synthesis of Kaurane-16,17-diol Derivatives for Structure-Activity Relationship Studies

Introduction: The Therapeutic Potential of Kaurane Diterpenes

Kaurane diterpenes represent a significant class of natural products, characterized by a tetracyclic carbon skeleton that serves as a scaffold for a diverse array of biologically active molecules.[1] These compounds, isolated from various terrestrial plants, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antitumor effects.[2][3] The structural diversity within the kaurane family arises from various modifications to the parent skeleton, such as oxidation, cyclization, and bond cleavages.[4] Of particular interest is the functionalization of the D-ring, specifically the introduction of a diol at the C-16 and C-17 positions. This modification has been shown to be a critical determinant of the biological activity of these compounds, making the synthesis of kaurane-16,17-diol derivatives a key strategy in the development of novel therapeutic agents.

This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, with a focus on methodologies for generating a library of analogues for structure-activity relationship (SAR) studies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting SAR data.

Strategic Approach to the Synthesis of this compound Derivatives

The core of our synthetic strategy revolves around the dihydroxylation of the exocyclic double bond of an ent-kaur-16-ene precursor. This transformation is pivotal as it introduces the key 16,17-diol functionality. Subsequent modifications of this diol, as well as other positions on the kaurane scaffold, allow for the systematic exploration of the chemical space and the elucidation of structure-activity relationships.

Our approach can be broken down into three key phases:

-

Core Synthesis: The efficient and stereoselective synthesis of the this compound scaffold from a readily available starting material.

-

Derivative Generation: The systematic modification of the diol and other functional groups to create a library of analogues.

-

Characterization and SAR Analysis: The thorough analytical characterization of the synthesized compounds and the correlation of their structural features with their biological activities.

Figure 1: A schematic overview of the strategic workflow for the synthesis and evaluation of this compound derivatives.

Part 1: Core Synthesis - The Upjohn Dihydroxylation

The conversion of an alkene to a syn-diol is a cornerstone transformation in organic synthesis. For the preparation of ent-kaurane-16,17-diol from an ent-kaur-16-ene precursor, the Upjohn dihydroxylation offers a reliable and high-yielding method.[5][6] This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[7] This catalytic approach mitigates the need for stoichiometric quantities of the highly toxic and expensive osmium tetroxide.

The mechanism proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the syn-diol. The stereochemistry of the dihydroxylation is dictated by the steric environment of the alkene, with the reagent approaching from the less hindered face.

Protocol 1: Upjohn Dihydroxylation of ent-Kaur-16-ene

Materials:

-

ent-Kaur-16-ene starting material

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

-

N-Methylmorpholine N-oxide (NMO) (50 wt. % solution in water)

-

Acetone

-

Water, deionized

-

Sodium sulfite (Na₂SO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ent-kaur-16-ene starting material (1.0 equiv) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Addition of Reagents: To the stirred solution, add NMO (1.2 equiv). Subsequently, add the osmium tetroxide solution (0.01-0.02 equiv) dropwise. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ent-kaurane-16,17-diol.

Characterization: The structure of the synthesized ent-kaurane-16,17-diol should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Generation of Derivatives for SAR Studies

With the core ent-kaurane-16,17-diol in hand, the next phase involves the synthesis of a diverse library of analogues to probe the structure-activity relationships. The hydroxyl groups at C-16 and C-17 are prime targets for modification, as their polarity and hydrogen-bonding capabilities are likely to play a significant role in target binding.

Protocol 2: Esterification of ent-Kaurane-16,17-diol

Materials:

-

ent-Kaurane-16,17-diol

-

Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous copper sulfate solution (for pyridine removal)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the ent-kaurane-16,17-diol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base and Acylating Agent: Add pyridine or triethylamine (2.2 equiv) to the solution. Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or anhydride (2.2 equiv) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous copper sulfate solution (if pyridine was used) until the blue color persists in the aqueous layer, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography to yield the desired ester derivative.

Part 3: Structure-Activity Relationship (SAR) Insights

The systematic biological evaluation of the synthesized this compound derivatives allows for the elucidation of key structural features that govern their activity. Below is a summary of representative SAR data for kaurane derivatives, focusing on their cytotoxic and anti-inflammatory activities.

Table 1: Cytotoxic Activity of Kaurane Derivatives

| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |

| ent-16β,17-dihydroxy-kauran-19-oic acid | Diol at C16/17, COOH at C19 | MDA-MB-231 | 1.96 | [8] |

| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Alkene at C16/17 | Hep-G2 | 27.3 ± 1.9 | [9] |

| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Alkene at C16/17 | Hep-G2 | 24.7 ± 2.8 | [9] |

| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | Epoxide at C16/17 | A549 | 30.7 ± 1.7 | [9] |

| Synthetic ent-kaurane derivative 16 | α,β-unsaturated ketone | HepG2 | 0.14 ± 0.02 | [8] |

| Synthetic ent-kaurane derivative 17 | α,β-unsaturated ketone | HepG2 | 0.53 ± 0.05 | [8] |

| Synthetic ent-kaurane derivative 18 | α,β-unsaturated ketone | HepG2 | 0.18 ± 0.01 | [8] |

Table 2: Anti-inflammatory Activity of Kaurane Derivatives

| Compound | Activity | IC₅₀ (µM) | Reference |

| Kauran-16,17-diol | NO production inhibition | 17 | [10] |

| Bezerraditerpene A | NO production inhibition | 3.21-3.76 | [11] |

| Bezerraditerpene B | NO production inhibition | 3.21-3.76 | [11] |

| ent-kaur-16-ene-3β,15β-diol | NO production inhibition | 3.21-3.76 | [11] |

| Various kaurene derivatives | NO production inhibition | 2-10 | [12] |

From the data presented, several key SAR insights can be drawn:

-

The 16,17-Diol Moiety: The presence of the 16,17-diol functionality appears to be crucial for potent biological activity. For instance, ent-16β,17-dihydroxy-kauran-19-oic acid displays significant cytotoxicity against breast cancer cells with an IC₅₀ of 1.96 µM.[8]

-

Oxidation State at C-16/C-17: The oxidation state at the C-16 and C-17 positions significantly influences activity. While the diol is effective, the presence of an exocyclic alkene or an epoxide can also confer cytotoxicity, albeit with potentially different potencies and selectivities.[9] The introduction of an α,β-unsaturated ketone in the D-ring, as seen in synthetic derivatives, can lead to very potent cytotoxic agents.[8]

-

Other Substituents: Modifications at other positions of the kaurane skeleton, such as the presence of a carboxylic acid at C-19 or hydroxyl groups at other positions, can modulate the overall activity profile.

Figure 2: A logical diagram illustrating the relationship between D-ring modifications of the kaurane scaffold and the resulting biological activity.

Conclusion

The synthesis of this compound derivatives presents a promising avenue for the discovery of new therapeutic agents. The protocols and SAR insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to design and execute their own SAR studies. By systematically exploring the chemical space around the kaurane scaffold, particularly at the C-16 and C-17 positions, it is possible to identify novel compounds with enhanced potency and selectivity for various biological targets. The continued investigation into this fascinating class of natural products holds great potential for addressing unmet medical needs.

References

-

Upjohn Dihydroxylation. Organic Chemistry Portal. Available at: [Link]

- VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976.

-

Zhao, T., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1227574. Available at: [Link]

- Wang, L., et al. (2013). Synthesis and anti-inflammatory activity of ent-kaurene derivatives. European Journal of Medicinal Chemistry, 67, 247-256.

-

Li, Y., et al. (2023). Ent-16β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer. Natural Product Research, 1-9. Available at: [Link]

-

Sharpless Asymmetric Dihydroxylation. Wikipedia. Available at: [Link]

- Pelegrini, P. B., et al. (2007). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Molecules, 12(4), 880-900.

-

Fraga, B. M. (2011). Synthesis and anti-inflammatory activity of ent-kaurene derivatives. Bioorganic & Medicinal Chemistry Letters, 21(21), 6462-6465. Available at: [Link]

-

Dihydroxylation of Alkenes with Osmium Tetroxide. Master Organic Chemistry. Available at: [Link]

-

Fu, Y., et al. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. Natural Product Reports, 38(9), 1636-1671. Available at: [Link]

-

Langat, M. K., et al. (2021). Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species. Molecules, 26(11), 3291. Available at: [Link]

-

Syn Dihydroxylation of Alkenes. Chemistry LibreTexts. Available at: [Link]

- Pessoa, O. D. L., et al. (2023). Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae. Fitoterapia, 165, 105424.

-

Varela, C., et al. (2024). Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise. International Journal of Molecular Sciences, 25(7), 3841. Available at: [Link]

-

Upjohn Dihydroxylation. YouTube. Available at: [Link]

-

Chen, J., et al. (2019). Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells. Molecules, 24(18), 3326. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Upjohn Dihydroxylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Long-Term Storage and Stability of Kaurane-16,17-diol Stock Solutions

Introduction

Kaurane-16,17-diol is a naturally occurring tetracyclic diterpenoid belonging to the kaurane family.[1][2] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including potential anti-inflammatory and anticancer properties.[1][2] As with many natural products, the integrity and stability of this compound are paramount for obtaining reliable and reproducible results in preclinical research and drug development. The inherent chemical structure of kaurane diterpenoids can render them susceptible to degradation under improper storage conditions, potentially leading to a loss of biological activity and the formation of unknown impurities.[3]

This application note provides a comprehensive guide to the best practices for the long-term storage of this compound as both a solid and in stock solutions. It outlines detailed protocols for solvent selection, stock solution preparation, and a systematic approach to stability assessment using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The causality behind each recommendation is explained to ensure scientific integrity and empower researchers to make informed decisions in their experimental design.

Chemical Properties and Inherent Stability of this compound

This compound possesses a rigid tetracyclic core and a vicinal diol (glycol) functional group at positions 16 and 17.[3] This structural feature is a key determinant of its chemical reactivity and potential degradation pathways. Kaurane diterpenes, as a class, are known to be sensitive to several environmental factors:

-

Acidic Conditions: The tetracyclic skeleton of kauranes can undergo acid-catalyzed rearrangements.[4][5][6]

-

Oxidation: The vicinal diol is susceptible to oxidative cleavage, which would break the C16-C17 bond and lead to the formation of degradation products with altered biological activity.[7][8] Terpenes with unsaturated moieties are also generally prone to oxidation, a process that can be mediated by light and oxygen.[9]

-

Light and Heat: Exposure to light (photodegradation) and elevated temperatures can provide the energy required to initiate and accelerate degradation reactions, including oxidation and rearrangement.[10]

Understanding these potential instabilities is crucial for establishing appropriate storage and handling procedures.

Recommendations for Long-Term Storage

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on empirical data from suppliers and general best practices for natural products.

Storage of Solid Compound

For the solid (powder) form of this compound, it is recommended to store it at -20°C for long-term preservation. The container should be tightly sealed to protect it from moisture and light.

Storage of Stock Solutions

Once dissolved, the stability of this compound is highly dependent on the storage temperature and solvent.

| Storage Temperature | Recommended Duration | Key Considerations |

| -80°C | Up to 6 months | Optimal for long-term storage. Minimizes the rate of all potential degradation reactions. |

| -20°C | Up to 1 month | Suitable for short-term storage of frequently used aliquots. |

Crucial Practices for Stock Solution Storage:

-

Protection from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

-

Aliquotting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is imperative to aliquot the stock solution into single-use volumes immediately after preparation.

-

Inert Atmosphere: For maximum stability, particularly for very long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidation.

Protocol for Stock Solution Preparation